Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are efficient and yield high-purity products.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of research and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth in cancer cells or disruption of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in similar research applications.
Benzothiophene Derivatives: These compounds share structural similarities with benzofuran derivatives and have been studied for their anti-cancer properties.
Uniqueness
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is unique due to its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-4,7,11H,2,5-6,13H2,1H3 |
InChI Key |
HCZZTZXRCJXWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
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